8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-pentyl-, ethyl ester
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Overview
Description
8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-pentyl-, ethyl ester is a complex organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds that contain a fused pyrrole and pyridine ring system. This particular compound is characterized by its hexahydro structure and a pentyl group attached to the fifth position of the indolizine ring, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-pentyl-, ethyl ester typically involves the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized using classical methodologies such as the Scholtz or Chichibabin reactions.
Introduction of the Pentyl Group: The pentyl group can be introduced through alkylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indolizine derivatives.
Scientific Research Applications
8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-pentyl-, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-pentyl-, ethyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with carboxylic acid functionality.
Indole-3-carboxaldehyde: An indole derivative with an aldehyde group.
Uniqueness
8-Indolizinecarboxylic acid, 1,2,3,5,6,7-hexahydro-5-pentyl-, ethyl ester is unique due to its hexahydro structure and the presence of a pentyl group, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
184484-24-0 |
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Molecular Formula |
C16H27NO2 |
Molecular Weight |
265.39 g/mol |
IUPAC Name |
ethyl 5-pentyl-1,2,3,5,6,7-hexahydroindolizine-8-carboxylate |
InChI |
InChI=1S/C16H27NO2/c1-3-5-6-8-13-10-11-14(16(18)19-4-2)15-9-7-12-17(13)15/h13H,3-12H2,1-2H3 |
InChI Key |
WXZGHVAXZVQTQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(=C2N1CCC2)C(=O)OCC |
Origin of Product |
United States |
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